molecular formula C4H5F3O4S B6302465 Ethyl difluoro(fluorosulfonyl)acetate CAS No. 756-21-8

Ethyl difluoro(fluorosulfonyl)acetate

Cat. No.: B6302465
CAS No.: 756-21-8
M. Wt: 206.14 g/mol
InChI Key: VZIQRQAPNKXHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl difluoro(fluorosulfonyl)acetate is an organic compound with the molecular formula C4H6F3O4S It is a fluorinated ester that contains both difluoro and fluorosulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl difluoro(fluorosulfonyl)acetate can be synthesized through the reaction of tetrafluoroethane-β-sultone with ethanol in the presence of a catalyst. The reaction typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and safe production. Stabilizers such as triethylamine are often added to prevent spontaneous polymerization of tetrafluoroethylene .

Mechanism of Action

The mechanism of action of ethyl difluoro(fluorosulfonyl)acetate involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The compound’s fluorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the cleavage of the S-O bond and the formation of various products depending on the nucleophile involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl difluoro(fluorosulfonyl)acetate is unique due to the presence of both difluoro and fluorosulfonyl groups, which impart distinct chemical properties. Its ability to undergo nucleophilic substitution and hydrolysis makes it a versatile reagent in organic synthesis and materials science .

Properties

IUPAC Name

ethyl 2,2-difluoro-2-fluorosulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O4S/c1-2-11-3(8)4(5,6)12(7,9)10/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIQRQAPNKXHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.